molecular formula C6H5FN2O4S B8784648 4-Amino-3-nitrobenzene-1-sulfonyl fluoride CAS No. 367-87-3

4-Amino-3-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B8784648
CAS No.: 367-87-3
M. Wt: 220.18 g/mol
InChI Key: WMBNSJLAXIVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5FN2O4S. It is characterized by the presence of an amino group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 4-aminobenzenesulfonyl fluoride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C6H4SO2F+HNO3C6H4(NO2)SO2F+H2O\text{C}_6\text{H}_4\text{SO}_2\text{F} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{SO}_2\text{F} + \text{H}_2\text{O} C6​H4​SO2​F+HNO3​→C6​H4​(NO2​)SO2​F+H2​O

After the nitration reaction, the product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Formation of 4-Amino-3-aminobenzenesulfonyl fluoride.

    Oxidation: Formation of 4-Nitro-3-nitrobenzenesulfonyl fluoride or other oxidized derivatives.

Scientific Research Applications

4-Amino-3-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl fluoride: Similar structure but lacks the amino group.

    4-Aminobenzenesulfonyl fluoride: Similar structure but lacks the nitro group.

    2-Nitrobenzenesulfonyl fluoride: Similar functional groups but different positional isomer.

Uniqueness

4-Amino-3-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both amino and nitro groups on the benzene ring, which allows for diverse reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

CAS No.

367-87-3

Molecular Formula

C6H5FN2O4S

Molecular Weight

220.18 g/mol

IUPAC Name

4-amino-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C6H5FN2O4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2

InChI Key

WMBNSJLAXIVNSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])N

Origin of Product

United States

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